JYL-1511 was synthesized as part of research conducted by Amgen, focusing on TRPV1 antagonists and partial agonists. It belongs to a class of compounds that interact with TRPV1, which is known for its role in sensing heat and pain stimuli. The compound is classified under the broader category of vanilloid receptor modulators, which includes both agonists and antagonists that can influence TRPV1's activity under various physiological conditions .
The synthesis of JYL-1511 involves several key steps, often utilizing standard organic chemistry techniques. The specific methods for synthesizing JYL-1511 have been reported in various studies, although detailed proprietary methods may not be publicly available.
The synthesis pathway often includes:
JYL-1511 has a complex molecular structure characterized by specific functional groups that enable its interaction with TRPV1. The precise molecular formula and structural details are critical for understanding its pharmacological properties.
Molecular modeling studies have shown that the conformation of JYL-1511 is crucial for its efficacy as a partial agonist, highlighting the importance of structural optimization in drug design .
JYL-1511 participates in several chemical reactions typical for compounds interacting with biological receptors. Its primary reactions involve binding interactions with TRPV1 and modulation of receptor activity.
The mechanism by which JYL-1511 exerts its effects on TRPV1 involves complex interactions at the molecular level.
This dual functionality allows JYL-1511 to fine-tune TRPV1 activity, making it a valuable candidate for therapeutic applications where modulation rather than complete inhibition or activation is desired.
Understanding the physical and chemical properties of JYL-1511 is essential for predicting its behavior in biological systems.
JYL-1511 has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry.
Research continues to explore these applications, emphasizing the need for further studies to validate efficacy and safety profiles in clinical settings .
The discovery of the Transient Receptor Potential Vanilloid 1 (TRPV1) in 1997 marked a breakthrough in understanding nociceptive signaling. This non-selective cation channel, expressed in sensory neurons, integrates diverse noxious stimuli: heat (>42°C), protons (low pH), and vanilloid compounds like capsaicin [3]. Early vanilloid agonists such as capsaicin and resiniferatoxin (RTX) demonstrated TRPV1’s dual role: acute activation induces pain, while prolonged exposure causes desensitization—a therapeutic effect exploited for analgesia. However, their clinical utility was limited by intense initial pungency and non-selectivity [2] [5]. Resiniferatoxin (RTX), identified as an ultrapotent TRPV1 agonist (10,000x more potent than capsaicin for desensitization), revealed that potency and therapeutic index could be optimized through structural refinement [5]. This historical trajectory set the stage for developing functionally selective ligands like partial agonists.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7